Cas no 18769-00-1 (9H-Fluorene,9,9'-(dimethylsilylene)bis-)

9H-Fluorene,9,9'-(dimethylsilylene)bis- Chemical and Physical Properties
Names and Identifiers
-
- 9H-Fluorene,9,9'-(dimethylsilylene)bis-
- bis(9H-fluoren-9-yl)-dimethylsilane
- bis(fluoren-9-yl)dimethylsilane
- di-9H-fluoren-9-yldimethylsilane
- di-fluoren-9-yl-dimethyl-silane
- dimethylbis(9-fluorenyl)silane
- Me2Si(FluoH)2
- Silane,di(9-fluorenyl)dimethyl
- 18769-00-1
- Di(9H-fluoren-9-yl)dimethylsilane
- MFCD00674014
- Di-9H-fluoren-9-yldimethylsilane, 97%
- Silane, di(9-fluorenyl)dimethyl-
- TZWIUTIZUVVALM-UHFFFAOYSA-N
- AKOS015915763
- DTXSID00346692
- Di(9H-fluoren-9-yl)(dimethyl)silane #
- Bis-(9H-fluoren-9-yl)dimethylsilane
-
- MDL: MFCD00674014
- Inchi: InChI=1S/C28H24Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18,27-28H,1-2H3
- InChI Key: TZWIUTIZUVVALM-UHFFFAOYSA-N
- SMILES: C[Si](C)(C1C2=C(C=CC=C2)C2C1=CC=CC=2)C1C2=C(C=CC=C2)C2C1=CC=CC=2
Computed Properties
- Exact Mass: 388.16500
- Monoisotopic Mass: 388.164727300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 29
- Rotatable Bond Count: 2
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: nothing
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: solid
- Density: 1.17
- Melting Point: 176-180 °C (lit.)
- Boiling Point: 538.8°C at 760 mmHg
- Flash Point: 266.8°C
- Refractive Index: 1.67
- PSA: 0.00000
- LogP: 7.58920
- Solubility: Not determined
9H-Fluorene,9,9'-(dimethylsilylene)bis- Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
9H-Fluorene,9,9'-(dimethylsilylene)bis- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB368737-500 mg |
Bis(fluoren-9-yl)dimethylsilane |
18769-00-1 | 500mg |
€78.00 | 2023-04-26 | ||
abcr | AB368737-1g |
Bis(fluoren-9-yl)dimethylsilane; . |
18769-00-1 | 1g |
€118.00 | 2025-02-16 | ||
abcr | AB368737-1 g |
Bis(fluoren-9-yl)dimethylsilane |
18769-00-1 | 1g |
€118.00 | 2023-04-26 | ||
abcr | AB368737-500mg |
Bis(fluoren-9-yl)dimethylsilane; . |
18769-00-1 | 500mg |
€78.00 | 2025-02-16 |
9H-Fluorene,9,9'-(dimethylsilylene)bis- Related Literature
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on 9H-Fluorene,9,9'-(dimethylsilylene)bis-
Introduction to 9H-Fluorene,9,9'-(dimethylsilylene)bis- (CAS No. 18769-00-1)
9H-Fluorene,9,9'-(dimethylsilylene)bis-, identified by the Chemical Abstracts Service Number (CAS No.) 18769-00-1, is a sophisticated organosilicon compound that has garnered significant attention in the field of organic synthesis and material science. This bidentate ligand, featuring a fluorene core linked by a dimethylsilylene bridge, exhibits unique electronic and steric properties that make it a valuable tool in catalysis and coordination chemistry. The compound's structure combines the rigidity and electron-deficient nature of fluorene with the tunable electronic environment provided by the silicon-silicon bond, offering a versatile platform for designing advanced materials and chemical transformations.
The dimethylsilylene moiety in 9H-Fluorene,9,9'-(dimethylsilylene)bis- plays a crucial role in its reactivity and function. The silicon atoms in this group are highly polarizable due to their electropositive nature, which allows them to interact strongly with transition metals and organic substrates. This interaction is particularly useful in catalytic systems where the ligand can stabilize reactive intermediates and influence reaction pathways. Recent studies have demonstrated that this compound can act as an effective chelating agent in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, where its ability to provide steric hindrance and electronic tuning enhances reaction efficiency and selectivity.
In addition to its applications in catalysis, 9H-Fluorene,9,9'-(dimethylsilylene)bis- has been explored for its potential in the development of organic electronic materials. The fluorene backbone is known for its excellent charge transport properties, making it a popular building block in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. By incorporating the dimethylsilylene bridge, researchers aim to enhance the thermal stability and solubility of fluorene-based materials without compromising their electronic performance. This modification allows for better processing characteristics, which is critical for large-scale fabrication of optoelectronic devices.
Recent advancements in computational chemistry have also shed light on the mechanistic aspects of 9H-Fluorene,9,9'-(dimethylsilylene)bis--catalyzed reactions. Density functional theory (DFT) studies have revealed that the dimethylsilylene group can facilitate metal-ligand multiple bonding interactions, leading to highly stable complexes that exhibit exceptional catalytic activity. These insights have enabled the design of novel catalysts with improved turnover numbers and reduced side product formation. For instance, palladium complexes derived from this ligand have shown remarkable performance in C-H activation reactions, opening up new avenues for synthetic methodologies.
The versatility of 9H-Fluorene,9,9'-(dimethylsilylene)bis- extends to its role as a building block for more complex supramolecular assemblies. The rigid fluorene core provides a scaffold for further functionalization, allowing chemists to design molecules with tailored properties for applications in molecular recognition and self-assembly processes. For example, researchers have utilized this compound to create host-guest systems where the fluorene cavity can encapsulate small molecules or biomolecules, leading to applications in sensing and drug delivery systems.
In summary, 9H-Fluorene,9,9'-(dimethylsilylene)bis- (CAS No. 18769-00-1) is a multifaceted compound with broad applications in catalysis, material science, and supramolecular chemistry. Its unique structural features enable it to serve as an effective ligand in transition metal-catalyzed reactions while also contributing to the development of advanced organic electronic materials. As research continues to uncover new functionalities and applications of this compound, its significance in modern chemistry is likely to grow even further.
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